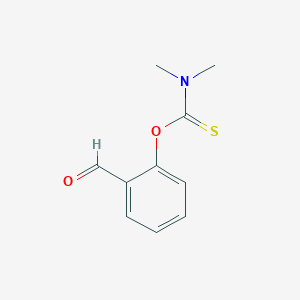

O-(2-formylphenyl) dimethylcarbamothioate

Description

Structure

3D Structure

Properties

IUPAC Name |

O-(2-formylphenyl) N,N-dimethylcarbamothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-11(2)10(14)13-9-6-4-3-5-8(9)7-12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOPOFZNVPIVKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)OC1=CC=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for O 2 Formylphenyl Dimethylcarbamothioate and Analogues

General Strategies for O-Aryl Thiocarbamate Synthesis

The formation of O-aryl thiocarbamates is typically achieved through the reaction of a phenol (B47542) with a thiocarbamoyl chloride. This method is a versatile and widely employed strategy for accessing this class of compounds.

Formation via Reaction of Phenols with Dimethylthiocarbamoyl Chloride

A common and effective method for the synthesis of O-aryl thiocarbamates involves the reaction of phenols with N,N-dimethylthiocarbamoyl chloride (DMTCC). rsc.org This reaction is a foundational approach for creating the O-aryl thiocarbamate linkage. In this process, the phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dimethylthiocarbamoyl chloride.

The general reaction scheme can be represented as follows:

ArOH + (CH₃)₂NC(S)Cl → ArOC(S)N(CH₃)₂ + HCl

This reaction is applicable to a wide range of substituted phenols, allowing for the synthesis of a diverse library of O-aryl thiocarbamates. The success of the reaction often depends on the acidity of the phenol and the reaction conditions employed. For less acidic phenols, the use of a base is crucial to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. organic-chemistry.org

Role of Basic Catalysts (e.g., DABCO) in O-Thiocarbamate Formation

Basic catalysts play a pivotal role in facilitating the reaction between phenols and dimethylthiocarbamoyl chloride, particularly for less acidic phenols. organic-chemistry.org One such effective organocatalyst is 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org DABCO is a non-toxic, inexpensive, and environmentally friendly catalyst that functions as both a base and a nucleophile in various organic transformations. rsc.orgresearchgate.net

In the context of O-thiocarbamate synthesis, DABCO acts as a base to deprotonate the phenolic hydroxyl group, generating a more potent phenoxide nucleophile. This phenoxide then readily attacks the dimethylthiocarbamoyl chloride to form the desired O-aryl thiocarbamate. The use of DABCO can lead to high yields and selectivity in these reactions. rsc.orgrsc.org The catalyst's versatility is highlighted by its application in a wide array of chemical processes, including cycloadditions, coupling reactions, and ring-opening reactions. researchgate.netnih.gov

Targeted Synthetic Routes to O-(2-formylphenyl) dimethylcarbamothioate

While a specific, detailed synthesis for O-(2-formylphenyl) dimethylcarbamothioate is not extensively documented in dedicated literature, its preparation can be effectively achieved by applying the general principles outlined above. The synthesis would commence with 2-hydroxybenzaldehyde (salicylaldehyde) as the phenolic starting material.

The proposed synthetic route would involve the reaction of 2-hydroxybenzaldehyde with N,N-dimethylthiocarbamoyl chloride in the presence of a suitable base, such as DABCO, in an appropriate solvent.

Hypothetical Reaction Scheme:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Hydroxybenzaldehyde | N,N-Dimethylthiocarbamoyl chloride | DABCO | O-(2-formylphenyl) dimethylcarbamothioate |

The reaction conditions, such as temperature and reaction time, would likely be optimized to achieve a high yield of the desired product.

Synthesis of Structurally Related Formylphenyl Carbamothioate Isomers and Derivatives

The synthetic strategies for O-aryl thiocarbamates can be extended to produce various isomers and derivatives of O-(2-formylphenyl) dimethylcarbamothioate.

O-(4-formylphenyl) N,N-dimethylcarbamothioate Synthetic Routes

The synthesis of the isomeric O-(4-formylphenyl) N,N-dimethylcarbamothioate follows a similar pathway, utilizing 4-hydroxybenzaldehyde (B117250) as the starting phenol. The reaction with N,N-dimethylthiocarbamoyl chloride in the presence of a base like DABCO would yield the target compound. This reaction has been reported to proceed with good to excellent yields. rsc.org

Reaction Components for O-(4-formylphenyl) N,N-dimethylcarbamothioate Synthesis rsc.org

| Phenol | Reagent | Catalyst | Solvent |

| 4-Hydroxybenzaldehyde | N,N-Dimethylthiocarbamoyl chloride (DMTCC) | DABCO | NMP |

Synthesis of Halogenated O-(formylphenyl) dimethylcarbamothioate Analogues (e.g., O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate)

The synthesis of halogenated analogues, such as O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate, can be accomplished by starting with the corresponding halogenated hydroxybenzaldehyde. In this case, 5-bromo-2-hydroxybenzaldehyde would be the precursor.

The reaction of 5-bromo-2-hydroxybenzaldehyde with N,N-dimethylthiocarbamoyl chloride, facilitated by a base, would lead to the formation of O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate. The presence of the bromine atom on the aromatic ring can influence the reactivity of the phenol and may require slight adjustments to the reaction conditions.

Purification and Isolation Techniques in Carbamothioate Synthesis

The successful synthesis of O-(2-formylphenyl) dimethylcarbamothioate and its analogues is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts. While specific purification protocols for O-(2-formylphenyl) dimethylcarbamothioate are not extensively detailed in publicly available literature, the purification strategies for structurally related O-aryl carbamates and thiocarbamates provide a well-established framework. The choice of method is largely dictated by the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity.

Standard laboratory procedures for the isolation and purification of these compounds typically involve a combination of extraction, chromatography, and recrystallization.

Following the quenching of the reaction, the crude product is typically subjected to an aqueous workup. This involves partitioning the reaction mixture between an organic solvent (such as ethyl acetate (B1210297), dichloromethane, or diethyl ether) and water or a brine solution. This liquid-liquid extraction serves to remove water-soluble impurities, including salts and some polar starting materials. The organic layer, containing the desired carbamothioate, is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Column Chromatography

For many O-aryl carbamothioates, column chromatography is the most effective method for achieving high purity. organic-chemistry.org Silica (B1680970) gel is the most commonly used stationary phase for this class of compounds. The selection of an appropriate eluent system is crucial for achieving good separation. A solvent system is typically chosen based on preliminary analysis by thin-layer chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.3 for the target compound. rochester.edu

Commonly employed solvent systems are mixtures of a nonpolar solvent, such as hexanes or petroleum ether, and a more polar solvent like ethyl acetate or dichloromethane. The polarity of the eluent mixture is gradually increased to facilitate the separation of compounds with different polarities. For basic compounds, such as those containing amine functionalities, a small amount of a basic modifier like triethylamine (B128534) (typically 0.1-1%) may be added to the eluent to prevent tailing on the silica gel. rochester.edurochester.edu Conversely, for acidic compounds, a trace amount of acetic acid can be beneficial. rochester.edu

Table 1: Typical Eluent Systems for Flash Column Chromatography of O-Aryl Carbamothioate Analogues

| Eluent System Components | Polarity | Typical Applications |

| Ethyl Acetate / Hexanes | Adjustable (Low to High) | Standard for a wide range of compounds with moderate polarity. rochester.edu |

| Dichloromethane / Methanol | High | Effective for more polar carbamothioates. rochester.edu |

| Diethyl Ether / Petroleum Ether | Low to Medium | Suitable for less polar analogues. rochester.edu |

| Toluene / Acetone | Medium to High | Alternative solvent system. rochester.edu |

| Toluene / Ethyl Acetate | Medium to High | Another alternative for separation. rochester.edu |

Recrystallization

When the synthesized carbamothioate is a solid, recrystallization can be a highly effective technique for purification, often yielding material of very high purity. organic-chemistry.org The principle of this method relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Common solvents for the recrystallization of organic compounds include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof. The process involves dissolving the crude solid in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of well-defined crystals of the pure compound, which can then be isolated by filtration.

Other Techniques

In some instances, other purification methods may be employed. Precipitation can be used to isolate the product if it is insoluble in the reaction solvent upon cooling or upon the addition of an anti-solvent. The resulting solid can then be collected by filtration . For compounds that are thermally stable and volatile, distillation under reduced pressure can be an effective purification method, although this is less common for the relatively high molecular weight O-aryl carbamothioates.

The final purity of O-(2-formylphenyl) dimethylcarbamothioate and its analogues is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Chemical Reactivity and Transformation Mechanisms of O 2 Formylphenyl Dimethylcarbamothioate

Reactivity of the Carbamothioate Moiety

The O-(2-formylphenyl) dimethylcarbamothioate contains an O-aryl thiocarbamate functional group. This is an isomer of the more common S-aryl thioester linkage and exhibits unique reactivity. A significant transformation characteristic of O-aryl thiocarbamates is the Newman-Kwart rearrangement. wikipedia.orgwikipedia.org This intramolecular reaction involves the thermal migration of the aryl group from the oxygen atom to the sulfur atom, converting the O-aryl thiocarbamate into a more thermodynamically stable S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.orgjk-sci.com This rearrangement typically requires high temperatures (often exceeding 200°C) to overcome the significant activation energy of the four-membered cyclic transition state. wikipedia.orgorganic-chemistry.org However, palladium-catalyzed and photoredox-catalyzed methods have been developed that allow the reaction to proceed at milder temperatures. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring, such as the formyl group in the subject molecule, can enhance the rate of this rearrangement by making the aromatic ring more susceptible to the intramolecular nucleophilic attack. jk-sci.com

The thiocarbamate moiety is generally more stable than other thiocarbonyls like thioketones. nih.gov It can also participate in hydrolysis, although the specific conditions and mechanisms can vary. For instance, the hydrolysis of related N-alkyl O-arylthioncarbamate esters has been shown to proceed via both spontaneous and base-catalyzed pathways. researchgate.net

While O-(2-formylphenyl) dimethylcarbamothioate is an O-thiocarbamate, its reactivity can be partly understood by considering the principles of thioester reactivity, particularly in comparison to oxygen esters. Thioesters are generally more reactive toward nucleophiles than their oxygen ester counterparts. rsc.org This heightened reactivity is attributed to several factors:

Orbital Overlap: The resonance stabilization of the carbonyl group is less effective in thioesters. This is due to the poorer overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon, compared to the efficient 2p-2p overlap in oxygen esters. tandfonline.com

Carbonyl Electrophilicity: Reduced resonance stabilization results in a greater partial positive charge on the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack. tandfonline.com

Leaving Group Ability: The thiolate anion (RS⁻) is a weaker base and therefore a better leaving group than an alkoxide anion (RO⁻). This facilitates nucleophilic acyl substitution reactions. acs.org

These principles suggest that the carbamothioate group's carbonyl carbon possesses significant electrophilic character, making it a potential site for nucleophilic attack, although its reactivity is modulated by the presence of the adjacent nitrogen and aryl oxygen atoms.

Reactivity of the Formyl (Aldehyde) Functional Group

The formyl group (-CHO) is a highly reactive functionality that undergoes a wide range of chemical transformations. Its reactivity is dominated by the electrophilicity of the carbonyl carbon and the presence of a weakly acidic alpha-hydrogen (in this case, the aldehydic hydrogen itself).

The most characteristic reaction of aldehydes is nucleophilic addition to the carbonyl group. The polarized carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it a target for nucleophiles.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Aldehydes are typically more reactive in these reactions than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. The polarity of the carbonyl group in benzaldehyde (B42025) derivatives can be reduced by resonance with the aromatic ring, making them slightly less reactive than aliphatic aldehydes. ncert.nic.in

Table 1: Examples of Nucleophilic Addition Reactions at the Aldehyde Carbonyl

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |

| Organometallics (:R⁻) | Grignard Reagents (RMgX) | Secondary alcohol |

| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) with base | Cyanohydrin |

| Water (H₂O) | Aqueous acid or base | Hydrate (gem-diol) |

The aldehyde group is readily oxidized to a carboxylic acid and reduced to a primary alcohol.

Oxidation: Aromatic aldehydes can be oxidized to the corresponding benzoic acids using a variety of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). ncert.nic.in Studies on the oxidation of substituted benzaldehydes have shown that the reaction rates are influenced by the electronic nature of the substituents on the aromatic ring. acs.orgresearchgate.net Electron-withdrawing groups can affect the susceptibility of the aldehyde to oxidation. The oxidation typically proceeds under vigorous conditions, and the reaction mechanism can be complex. acs.orgresearchgate.netresearchgate.net

Reduction: The formyl group is easily reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative in this case). Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). rug.nl Catalytic hydrogenation can also be employed. The reduction of substituted benzaldehydes to their corresponding alcohols is a well-established process, with the reactivity being dependent on the electronic and steric properties of the substituents. tandfonline.comacs.org

Reactivity of the Aromatic Ring

The benzene (B151609) ring in O-(2-formylphenyl) dimethylcarbamothioate is disubstituted, and its reactivity toward electrophiles is governed by the combined electronic effects of the formyl group and the dimethylcarbamothioate group.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity (the position of substitution) are determined by the activating/deactivating and directing effects of the substituents already present on the ring. wikipedia.org

Formyl Group (-CHO): The aldehyde group is a moderately deactivating group due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It removes electron density from the ring, making it less nucleophilic and thus less reactive toward electrophiles. It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (positions 3 and 5 relative to the carbamothioate). organicchemistrytutor.comlibretexts.org

Combined Directing Effects: In O-(2-formylphenyl) dimethylcarbamothioate, the two substituents exert competing influences on the regioselectivity of electrophilic attack.

Position 2 is blocked.

The O-carbamothioate group directs to positions 4 and 6 (ortho and para).

The formyl group directs to positions 3 and 5 (meta).

The probable sites of substitution can be predicted by assessing the combined effects at each available position:

Position 4: This position is para to the ortho, para-directing carbamothioate group and meta to the meta-directing formyl group. Both groups, therefore, direct to this position, making it the most likely site for electrophilic substitution.

Position 6: This position is ortho to the ortho, para-directing carbamothioate group. However, it is also ortho to the deactivating formyl group, which may introduce steric hindrance and electronic deactivation.

Positions 3 and 5: These positions are meta to the formyl group but are also meta to the ortho, para-directing carbamothioate group. Substitution at these sites is generally less favored.

Therefore, electrophilic aromatic substitution on O-(2-formylphenyl) dimethylcarbamothioate is predicted to occur preferentially at the C-4 position.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -CHO (Formyl) | -I, -M (Electron-withdrawing) | Deactivating | meta |

Rearrangement Reactions Involving O-Aryl Thiocarbamates

A pivotal reaction of O-aryl thiocarbamates, including O-(2-formylphenyl) dimethylcarbamothioate, is the thermal intramolecular rearrangement to their S-aryl isomers. This transformation, known as the Newman-Kwart rearrangement, is a crucial method for the synthesis of thiophenols from phenols.

The Newman-Kwart rearrangement involves the 1,3-migration of an aryl group from the oxygen atom to the sulfur atom of a thiocarbamate. This reaction is typically conducted at high temperatures, often between 200 and 300 °C, and is driven by the thermodynamic stability of the resulting S-aryl thiocarbamate, which contains a stronger carbon-oxygen double bond compared to the carbon-sulfur double bond in the starting material. The general transformation is illustrated below:

General scheme of the Newman-Kwart Rearrangement.

The mechanism of the Newman-Kwart rearrangement is widely accepted to be a concerted, intramolecular process that proceeds through a four-membered cyclic transition state. Kinetic studies have shown that the reaction follows first-order kinetics, which is characteristic of an intramolecular reaction. The process can be described as an intramolecular nucleophilic aromatic substitution (SNAr), where the sulfur atom of the thiocarbonyl group acts as the nucleophile and the aryl ring is the electrophile.

The key steps of the proposed mechanism are:

Nucleophilic attack by the sulfur atom on the ipso-carbon of the aryl ring.

Formation of a transient, four-membered cyclic intermediate or transition state.

Cleavage of the aryl-oxygen bond, leading to the formation of the S-aryl thiocarbamate product.

The driving force for this rearrangement is the formation of a thermodynamically more stable C=O bond at the expense of a C=S bond.

The high temperatures required for the traditional Newman-Kwart rearrangement can limit its applicability, especially for substrates with sensitive functional groups. To circumvent this, several catalytic methods have been developed to promote the rearrangement under milder conditions.

Palladium Catalysis: The use of palladium catalysts, such as [Pd(tBu3P)2], has been shown to significantly lower the reaction temperature to around 100 °C. organic-chemistry.org The proposed catalytic cycle involves:

Oxidative addition of the O-aryl thiocarbamate to the palladium(0) complex.

Formation of a palladium(II) intermediate.

Reductive elimination to yield the S-aryl thiocarbamate and regenerate the palladium(0) catalyst.

This catalytic approach has broadened the scope of the Newman-Kwart rearrangement to include a wider range of substrates.

Photoredox Catalysis: More recently, photoredox catalysis has emerged as a powerful tool to effect the Newman-Kwart rearrangement at ambient temperatures. organic-chemistry.org In this approach, a photocatalyst, upon excitation with visible light, facilitates the single-electron oxidation of the O-aryl thiocarbamate. This generates a radical cation intermediate, which is more susceptible to the intramolecular rearrangement. The resulting S-aryl thiocarbamate radical cation is then reduced to the final product, completing the catalytic cycle.

| Catalytic Method | Typical Reaction Temperature | Key Features |

| Thermal | 200-300 °C | High energy input, potential for side reactions. |

| Palladium Catalysis | ~100 °C | Milder conditions, broader substrate scope. |

| Photoredox Catalysis | Ambient Temperature | Very mild conditions, suitable for sensitive substrates. |

The electronic nature of the substituents on the aryl ring plays a significant role in the efficiency of the Newman-Kwart rearrangement.

Electron-withdrawing groups (e.g., nitro, cyano, and in the case of the subject compound, the formyl group) attached to the ortho or para positions of the aryl ring generally accelerate the thermal rearrangement. These groups decrease the electron density on the aromatic ring, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack by the sulfur atom.

Electron-donating groups (e.g., alkoxy, alkyl) on the aryl ring tend to slow down the thermal rearrangement by increasing the electron density on the ring, which disfavors nucleophilic attack.

Interestingly, under photoredox-catalyzed conditions, the trend is often reversed. Electron-rich aromatic substrates tend to react more readily, as they are more easily oxidized to the radical cation intermediate that initiates the rearrangement.

The presence of the ortho-formyl group in O-(2-formylphenyl) dimethylcarbamothioate would be expected to facilitate the thermal Newman-Kwart rearrangement due to its electron-withdrawing nature.

The Newman-Kwart Rearrangement: O- to S-Aryl Migration

Hydrolytic Stability and Chemical Degradation Pathways

The hydrolytic stability of O-aryl thiocarbamates is an important consideration in their synthesis, storage, and application. These compounds can undergo hydrolysis under both acidic and basic conditions, leading to the cleavage of the thiocarbamate moiety.

While the base-catalyzed hydrolysis of thiocarbamates has been studied more extensively, acid-catalyzed hydrolysis also represents a potential degradation pathway. The mechanism of acid-catalyzed hydrolysis of O-aryl N,N-dialkylthiocarbamates is not as well-defined as other ester hydrolyses, but it is expected to proceed through a pathway analogous to that of other carbonyl derivatives.

A likely mechanism is the A-2 (acid-catalyzed, bimolecular) mechanism, which involves the following steps:

Protonation of the thiocarbonyl sulfur atom: In an acidic medium, the sulfur atom of the thiocarbonyl group is protonated, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the oxygen atom of the leaving aryloxy group.

Elimination of the leaving group: The protonated aryloxy group (a phenol) departs as a neutral leaving group.

Deprotonation: The resulting protonated thiocarbamic acid is deprotonated to yield the unstable thiocarbamic acid, which can then decompose further.

An alternative, though less common for this class of compounds, could be the A-1 (acid-catalyzed, unimolecular) mechanism, particularly if the structure of the thiocarbamate allows for the formation of a stable carbocation. researchgate.net However, for O-aryl N,N-dialkylthiocarbamates, the A-2 pathway is generally considered more probable.

The presence of the ortho-formyl group in O-(2-formylphenyl) dimethylcarbamothioate could potentially influence the rate of hydrolysis through electronic and steric effects. Its electron-withdrawing nature might slightly destabilize the protonated intermediate, while its proximity to the reaction center could introduce steric hindrance.

Metal-Ion Promoted Hydrolysis Mechanisms (e.g., Hg2+)

The hydrolysis of thiocarbamates, including O-(2-formylphenyl) dimethylcarbamothioate, can be significantly influenced by the presence of metal ions. Divalent metal ions, particularly soft Lewis acids like mercury(II) (Hg2+), are known to interact strongly with sulfur atoms. This interaction can promote the hydrolysis of the thiocarbamate moiety through specific mechanistic pathways. While detailed experimental studies on the Hg2+-promoted hydrolysis of O-(2-formylphenyl) dimethylcarbamothioate are not extensively documented in publicly available literature, a plausible mechanism can be elucidated based on the established principles of coordination chemistry and the reactivity of related compounds.

The promotion of hydrolysis by Hg2+ is primarily attributed to its high affinity for the sulfur atom of the thiocarbamate group. The initial step in the proposed mechanism involves the coordination of the Hg2+ ion to the sulfur atom. This coordination makes the thiocarbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or a hydroxide (B78521) ion.

The presence of the ortho-formyl group on the phenyl ring can also play a crucial role in the metal-ion promoted hydrolysis. The oxygen atom of the formyl group can act as a secondary binding site for the metal ion, leading to the formation of a chelate complex. This chelation would further enhance the polarization of the thiocarbonyl group, thereby increasing the rate of hydrolysis.

A proposed stepwise mechanism for the Hg2+-promoted hydrolysis of O-(2-formylphenyl) dimethylcarbamothioate is as follows:

Coordination of Hg2+: The Hg2+ ion coordinates to the sulfur atom of the dimethylcarbamothioate group. Concurrently, the oxygen atom of the ortho-formyl group may also coordinate to the Hg2+ ion, forming a stable five- or six-membered chelate ring.

Nucleophilic Attack: A water molecule or a hydroxide ion then acts as a nucleophile, attacking the now highly electrophilic thiocarbonyl carbon. This results in the formation of a tetrahedral intermediate.

Intermediate Breakdown: The tetrahedral intermediate is unstable and collapses. This breakdown is facilitated by the departure of the phenolate (B1203915) group, which is a relatively good leaving group. The Hg2+ ion, still coordinated to the sulfur, stabilizes the developing negative charge on the sulfur atom.

Product Formation: The collapse of the intermediate leads to the formation of 2-formylphenol and a dimethylthiocarbamic acid-Hg2+ complex. The dimethylthiocarbamic acid is unstable and subsequently decomposes to dimethylamine (B145610) and carbonyl sulfide.

Theoretical and Computational Chemistry of O 2 Formylphenyl Dimethylcarbamothioate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to analyzing the electronic structure of O-(2-formylphenyl) dimethylcarbamothioate. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electron distribution and its influence on molecular properties. nih.gov

Density Functional Theory (DFT) has become a powerful and widely used tool for predicting the molecular properties and reactivity of organic compounds like O-(2-formylphenyl) dimethylcarbamothioate. nih.govnih.gov DFT methods are employed to calculate electronic properties that govern the molecule's behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nih.gov

| Property | Calculated Value | Unit |

|---|---|---|

| Energy of HOMO | -6.85 | eV |

| Energy of LUMO | -1.72 | eV |

| HOMO-LUMO Gap (ΔE) | 5.13 | eV |

| Electronegativity (χ) | 4.285 | eV |

| Global Hardness (η) | 2.565 | eV |

| Electrophilicity Index (ω) | 3.58 | eV |

| Dipole Moment | 3.45 | Debye |

For higher accuracy in electronic structure calculations, ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Full Configuration Interaction (Full-CI), are computationally more intensive than DFT but provide more precise energy values and molecular property predictions by systematically improving upon the Hartree-Fock approximation. While Full-CI is considered the exact solution of the Schrödinger equation within a given basis set, its computational cost limits its application to small molecules. MP2 offers a good balance between accuracy and computational feasibility for molecules the size of O-(2-formylphenyl) dimethylcarbamothioate, making it suitable for refining geometries and energies obtained from DFT calculations.

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces. mdpi.com For O-(2-formylphenyl) dimethylcarbamothioate, this involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. Identifying the transition state structure and its associated activation energy (Ea) allows for the prediction of reaction kinetics and the determination of the most favorable reaction pathway. nih.gov For instance, the reactivity of the aldehyde group in reactions such as nucleophilic addition can be modeled to understand its transformation into other functional groups. Computational approaches can validate experimental findings and provide a molecular-level understanding of how reactions proceed. mdpi.com

| Reaction Pathway | Transition State | Activation Energy (Ea) | Unit |

|---|---|---|---|

| Pathway A (Uncatalyzed) | TS-A | 25.5 | kcal/mol |

| Pathway B (Acid-Catalyzed) | TS-B | 15.2 | kcal/mol |

Chemical reactions are typically conducted in a solvent, which can significantly influence molecular properties and reaction energetics. Computational models must, therefore, account for solvent effects. arxiv.org Methods range from implicit solvation models, which treat the solvent as a continuous medium, to explicit models that include individual solvent molecules. Advanced techniques like the three-dimensional reference interaction site model (3D-RISM) offer a powerful way to describe the statistical distribution of solvent molecules around a solute. researchgate.net Combining such methods with quantum calculations, as in the 3D-RISM-VQE (Variational Quantum Eigensolver) approach, allows for the consideration of solvent effects within a quantum computing framework, promising a more accurate depiction of molecular behavior in solution. arxiv.orgresearchgate.net

Molecular Modeling and Simulation Approaches

Beyond electronic structure, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational landscape of O-(2-formylphenyl) dimethylcarbamothioate.

O-(2-formylphenyl) dimethylcarbamothioate possesses rotational freedom around several single bonds, leading to various possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the different stable conformers and determine their relative energies. nih.gov This process typically involves a systematic or stochastic search of the conformational space.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (ΔE) | Unit |

|---|---|---|---|

| 1 (Global Minimum) | 178.5° | 0.00 | kcal/mol |

| 2 | -15.2° | 2.15 | kcal/mol |

| 3 | 85.4° | 4.78 | kcal/mol |

In-Depth Computational Analysis of O-(2-formylphenyl) dimethylcarbamothioate Remains an Unexplored Area of Research

A thorough investigation into the theoretical and computational chemistry of O-(2-formylphenyl) dimethylcarbamothioate reveals a significant gap in the existing scientific literature. Despite the importance of computational studies in understanding complex chemical processes, specific research detailing the reaction mechanism simulations, energy barrier calculations, and structure-reactivity relationships for this particular compound is not publicly available.

Computational chemistry, a critical branch of modern chemical research, utilizes computer simulations to model chemical behavior, offering profound insights into reaction pathways and molecular properties. Methodologies such as Density Functional Theory (DFT) and high-level coupled-cluster methods are routinely employed to elucidate the intricate details of chemical transformations. These studies are instrumental in predicting the feasibility of a reaction, understanding its mechanism on a molecular level, and guiding the synthesis of new compounds.

For many related classes of compounds, such as O-aryl carbamates and various thiocarbamates, extensive computational research exists. These studies explore aspects like nucleophilic substitution, rearrangement reactions, and the influence of different substituents on the electronic structure and reactivity of the molecules. However, the specific combination of a 2-formylphenyl group attached to a dimethylcarbamothioate moiety has not been the subject of dedicated theoretical investigation according to available research.

Consequently, key data points that would typically be presented in a computational analysis are absent for O-(2-formylphenyl) dimethylcarbamothioate. This includes:

Reaction Mechanism Simulation and Energy Barrier Calculations: There are no published simulations detailing the potential reaction pathways for this compound, such as hydrolysis, oxidation, or rearrangement. As a result, there are no calculated energy barriers (activation energies) for any proposed transition states, which are fundamental to understanding reaction kinetics.

Structure-Reactivity Relationships Derived from Computational Data: Without computational models, it is not possible to derive relationships between the structural features of O-(2-formylphenyl) dimethylcarbamothioate and its chemical reactivity. Such studies would typically involve analyzing the effects of the formyl group's position and electronic properties on the carbamothioate linkage, but this analysis has not been performed.

Derivatization and Functionalization of O 2 Formylphenyl Dimethylcarbamothioate

Modification of the Aldehyde Group for Novel Compound Synthesis

The aldehyde group is a versatile functional handle for the elaboration of the O-(2-formylphenyl) dimethylcarbamothioate core structure. Its electrophilic carbon atom is susceptible to nucleophilic attack, and it can readily participate in condensation reactions.

Condensation reactions involving the aldehyde functionality of O-(2-formylphenyl) dimethylcarbamothioate provide a straightforward route to new molecular frameworks. For instance, in the presence of a suitable catalyst, it can react with active methylene (B1212753) compounds, such as malonates or nitroalkanes, to yield α,β-unsaturated derivatives. These products can then serve as precursors for the synthesis of more complex molecules, including various heterocyclic systems. One notable example is the condensation with 2-aminothiophenols, which can lead to the formation of 2-substituted benzothiazoles, a class of compounds with recognized biological importance. mdpi.com

A general scheme for the condensation of O-(2-formylphenyl) dimethylcarbamothioate with an active methylene compound is presented below:

Scheme 1: Generalized Condensation Reaction

Where X and Y are electron-withdrawing groups.

The aldehyde group of O-(2-formylphenyl) dimethylcarbamothioate readily reacts with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) and its derivatives to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions typically proceed under mild conditions and are often catalyzed by an acid or a base.

The formation of these C=N double-bonded derivatives is a common strategy in medicinal chemistry to explore the structure-activity relationships of a lead compound. For example, hydrazones are known to possess a wide range of biological activities. nih.govmdpi.comresearchgate.net The synthesis of these derivatives from O-(2-formylphenyl) dimethylcarbamothioate can be achieved with high yields.

The following table summarizes the formation of these derivatives:

| Derivative | Reactant | General Reaction |

| Imine (Schiff Base) | Primary Amine (R-NH₂) | O-(2-formylphenyl) dimethylcarbamothioate + R-NH₂ → O-(2-((R-N)=CH)phenyl) dimethylcarbamothioate + H₂O |

| Oxime | Hydroxylamine (NH₂OH) | O-(2-formylphenyl) dimethylcarbamothioate + NH₂OH → O-(2-((HO-N)=CH)phenyl) dimethylcarbamothioate + H₂O |

| Hydrazone | Hydrazine (NH₂NH₂) or Substituted Hydrazines (R-NHNH₂) | O-(2-formylphenyl) dimethylcarbamothioate + R-NHNH₂ → O-(2-((R-NH-N)=CH)phenyl) dimethylcarbamothioate + H₂O |

Table 1: Synthesis of Imines, Oximes, and Hydrazones from O-(2-formylphenyl) dimethylcarbamothioate.

The synthesis of oximes, for instance, can be carried out by reacting the parent aldehyde with hydroxylamine hydrochloride in the presence of a base or a catalyst like oxalic acid. numberanalytics.comorientjchem.orggoogleapis.com

Transformations Involving the Thiocarbamate Moiety

The O-aryl thiocarbamate moiety in O-(2-formylphenyl) dimethylcarbamothioate is a key functional group that can undergo synthetically useful transformations. The most significant of these is the Newman-Kwart rearrangement. organic-chemistry.orgwikipedia.orgjk-sci.com This reaction involves the intramolecular migration of the aryl group from the oxygen atom to the sulfur atom, converting the O-aryl thiocarbamate into an S-aryl thiocarbamate. wikipedia.org

The Newman-Kwart rearrangement is typically a thermal process, often requiring high temperatures (200-300 °C). wikipedia.org However, the development of catalytic methods, such as those employing palladium complexes, has allowed for this transformation to be carried out under much milder conditions (e.g., 100 °C). researchgate.netorganic-chemistry.org The driving force for this rearrangement is the formation of the thermodynamically more stable C=O bond from a C=S bond. organic-chemistry.orgjk-sci.com

Scheme 2: Newman-Kwart Rearrangement of O-(2-formylphenyl) dimethylcarbamothioate

The resulting S-aryl thiocarbamate can then be hydrolyzed to the corresponding thiophenol, providing a valuable synthetic route to this class of compounds from the more readily available phenols. organic-chemistry.orgwikipedia.org

Strategies for Aromatic Ring Functionalization

The aromatic ring of O-(2-formylphenyl) dimethylcarbamothioate is amenable to functionalization through various substitution reactions. The existing substituents, the formyl group and the dimethylcarbamothioate group, influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The formyl group is a meta-directing and deactivating group, while the O-dimethylcarbamothioate group is an ortho, para-directing and activating group. In electrophilic aromatic substitution reactions, the directing effects of these two groups will compete. The outcome of such a reaction will depend on the specific electrophile and the reaction conditions. Generally, the activating effect of the thiocarbamate group might favor substitution at the positions ortho and para to it (positions 4 and 6), while the deactivating nature of the formyl group would disfavor substitution. xmu.edu.cnnih.gov

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) on the ring is generally difficult unless there are strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.orgyoutube.com The formyl group is electron-withdrawing, which could facilitate nucleophilic substitution if a suitable leaving group were present on the ring.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, offer powerful strategies for the functionalization of the aromatic ring. mdpi.comnih.govresearchgate.netmdpi.comnih.gov For these reactions to be applied to O-(2-formylphenyl) dimethylcarbamothioate, it would typically first need to be converted to an aryl halide or triflate derivative. This derivative could then participate in a variety of coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the aromatic ring.

Advanced Synthetic Applications and Design Principles

O-(2-formylphenyl) dimethylcarbamothioate as a Precursor in Multi-step Organic Synthesis

O-(2-formylphenyl) dimethylcarbamothioate is a chemical compound with the molecular formula C10H11NO2S. chemspider.comnih.gov While extensive research on its specific applications is not widely documented in publicly available literature, its structure suggests its potential as a versatile precursor in multi-step organic synthesis. The molecule incorporates two key functional groups: an aldehyde (formyl) group and a dimethylcarbamothioate group, attached to a benzene (B151609) ring in an ortho configuration. This unique arrangement allows for a variety of chemical transformations, making it a potentially valuable building block for the synthesis of more complex molecules.

The aldehyde group is a well-known reactive site for a multitude of organic reactions, including nucleophilic additions, condensations, and oxidations/reductions. This functionality can be used to introduce new carbon-carbon bonds or to be converted into other functional groups such as alcohols, carboxylic acids, or imines.

The dimethylcarbamothioate group, on the other hand, can serve as a directing group in electrophilic aromatic substitution reactions or can be transformed through reactions such as the Newman-Kwart rearrangement. This rearrangement typically involves the thermal isomerization of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to a thiophenol. This pathway provides a valuable method for the synthesis of substituted thiophenols from phenols.

The ortho-positioning of these two groups can lead to intramolecular reactions, allowing for the synthesis of heterocyclic compounds. The proximity of the aldehyde and the carbamothioate moiety could facilitate cyclization reactions to form various ring systems, which are prevalent in many biologically active molecules and functional materials.

Table 1: Physicochemical Properties of O-(2-formylphenyl) dimethylcarbamothioate

| Property | Value | Source |

| Molecular Formula | C10H11NO2S | chemspider.comnih.gov |

| Molecular Weight | 209.27 g/mol | nih.gov |

| IUPAC Name | O-(2-formylphenyl) N,N-dimethylcarbamothioate | nih.gov |

| SMILES | CN(C)C(=S)OC1=CC=CC=C1C=O | nih.gov |

Design of Functional Molecules Incorporating the O-(2-formylphenyl) dimethylcarbamothioate Framework

The structural features of O-(2-formylphenyl) dimethylcarbamothioate make it an interesting scaffold for the design of functional molecules. The aromatic ring provides a rigid platform, while the formyl and dimethylcarbamothioate groups offer opportunities for modification and for imparting specific functions to the final molecule.

Application as Precursors for Fluorescent and Colorimetric Probes (referencing related O-(4-formylphenyl) dimethylcarbamothioate studies)

The general mechanism for such probes often involves a change in the electronic properties of a fluorophore or chromophore upon reaction with the analyte. In the case of an aldehyde-containing probe, the reaction with a biothiol can lead to the formation of a thiazolidine (B150603) ring, which can alter the intramolecular charge transfer (ICT) or other photophysical processes of the molecule, resulting in a change in fluorescence or color. mdpi.com

By analogy, O-(2-formylphenyl) dimethylcarbamothioate could be derivatized to incorporate a fluorophore. The aldehyde would serve as the reactive site for the analyte, and the resulting change in the electronic environment of the molecule would be transduced into a detectable optical signal. The dimethylcarbamothioate group could be used to modulate the electronic properties of the aromatic ring or to introduce additional functionalities.

Studies on other formylphenyl-containing compounds, such as O-phenyl N-(4-formylphenyl)carbamothioate, can provide insights into the potential of this class of molecules. nih.gov The design of fluorescent and colorimetric sensors is a rapidly developing field, and the exploration of new molecular frameworks is crucial for the development of probes with improved sensitivity, selectivity, and response times. nih.govresearchgate.netnih.govrsc.org The synthesis of O-aryl carbamates and thiocarbamates is well-established, providing accessible routes to a variety of precursor molecules for probe development. organic-chemistry.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.orgresearchgate.net

Q & A

Q. Can this compound serve as a precursor for fluorescent probes targeting cellular oxidants?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.